Quinolinium, 1-methoxy-4-methyl-, perchlorate
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Overview
Description
Quinolinium, 1-methoxy-4-methyl-, perchlorate is a chemical compound that belongs to the quinolinium family. This compound is known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a quinolinium core with a methoxy group at the 1-position and a methyl group at the 4-position, combined with a perchlorate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1-methoxy-4-methyl-, perchlorate typically involves the reaction of 1-methoxy-4-methylquinoline with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as acetonitrile or ethanol to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 1-methoxy-4-methyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinium core to its corresponding dihydroquinoline form.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium N-oxide derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
Quinolinium, 1-methoxy-4-methyl-, perchlorate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of Quinolinium, 1-methoxy-4-methyl-, perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to changes in cellular functions and processes. For example, it may inhibit certain enzymes or disrupt cellular membranes, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxymethyl-4-methyl-quinolinium chloride
- 6-Methoxy-1-methyl-quinolinium cation
- Styryl quinolinium derivatives
Uniqueness
Quinolinium, 1-methoxy-4-methyl-, perchlorate is unique due to its specific structural features and the presence of the perchlorate anion This gives it distinct chemical and physical properties compared to other quinolinium derivatives
Properties
CAS No. |
61704-06-1 |
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Molecular Formula |
C11H12ClNO5 |
Molecular Weight |
273.67 g/mol |
IUPAC Name |
1-methoxy-4-methylquinolin-1-ium;perchlorate |
InChI |
InChI=1S/C11H12NO.ClHO4/c1-9-7-8-12(13-2)11-6-4-3-5-10(9)11;2-1(3,4)5/h3-8H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
CRXCAUGEOHGWJE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[N+](C2=CC=CC=C12)OC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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